molecular formula C20H18ClN3O5S B11624281 {(2E)-2-[(2E)-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

{(2E)-2-[(2E)-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B11624281
M. Wt: 447.9 g/mol
InChI Key: STVUQYNUZOQKKO-LSHDLFTRSA-N
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Description

2-[(2E)-2-[(2E)-2-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound that features a thiazolidinone ring, a hydrazone linkage, and aromatic substituents. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2E)-2-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.

    Hydrazone Formation: The thiazolidinone intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage.

    Aromatic Substitution:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone moieties.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2E)-2-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is likely related to its ability to interact with biological macromolecules. The compound may inhibit enzymes, disrupt cell membranes, or interfere with DNA replication, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring are known for their diverse biological activities.

    Hydrazones: Hydrazone derivatives are studied for their antimicrobial and anticancer properties.

    Aromatic Compounds: Compounds with aromatic substituents often exhibit significant biological activities.

Uniqueness

2-[(2E)-2-[(2E)-2-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is unique due to its combination of a thiazolidinone ring, hydrazone linkage, and aromatic substituents, which may confer a unique set of biological activities and chemical reactivity.

Properties

Molecular Formula

C20H18ClN3O5S

Molecular Weight

447.9 g/mol

IUPAC Name

2-[(2E)-2-[(E)-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C20H18ClN3O5S/c1-28-15-7-4-13(8-16(15)29-11-12-2-5-14(21)6-3-12)10-22-24-20-23-19(27)17(30-20)9-18(25)26/h2-8,10,17H,9,11H2,1H3,(H,25,26)(H,23,24,27)/b22-10+

InChI Key

STVUQYNUZOQKKO-LSHDLFTRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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